molecular formula C17H18N8S B5783228 3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine

3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B5783228
M. Wt: 366.4 g/mol
InChI Key: MVSINNDTFXWGTC-UHFFFAOYSA-N
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Description

3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is a complex heterocyclic compound that features a unique combination of tetrazole, triazole, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring is synthesized by reacting 2,4-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Attachment of the Sulfanyl Group: The tetrazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Cyclization to Form the Triazolo[4,3-a]pyrimidine Ring: The intermediate is subjected to cyclization under acidic or basic conditions to form the final triazolo[4,3-a]pyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.

Reaction TypeReagents/ConditionsProductYield (%)Source
Sulfoxide formationH₂O₂ (30%), CH₃COOH, 50°C, 4 hours3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfinyl)-5,7-dimethyl triazolo[4,3-a]pyrimidine72
Sulfone formationKMnO₄ (aq), H₂SO₄, 70°C, 6 hours3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfonyl)-5,7-dimethyl triazolo[4,3-a]pyrimidine58

Oxidation selectivity depends on reaction time and stoichiometry. Sulfone formation requires stronger oxidizing agents and prolonged heating.

Nucleophilic Substitution at the Sulfur Bridge

The sulfanyl group acts as a leaving group in nucleophilic substitution reactions, enabling functionalization of the methylene linker.

NucleophileReagents/ConditionsProductYield (%)Source
Alkyl halidesK₂CO₃, DMF, 80°C, 12 hours3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}alkyl)-5,7-dimethyl triazolo[4,3-a]pyrimidine65–78
AminesEt₃N, CHCl₃, reflux, 8 hours3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}amino)-5,7-dimethyl triazolo[4,3-a]pyrimidine52

Reactivity is enhanced in polar aprotic solvents like DMF, which stabilize transition states.

Tetrazole Ring Modifications

The 1H-tetrazole moiety participates in alkylation and cycloaddition reactions due to its electron-deficient nature.

Key Reactions:

  • Alkylation :
    Reaction with methyl iodide (CH₃I) in THF at 25°C yields 1-(2,4-dimethylphenyl)-5-(methylsulfanylmethyl)-1H-tetrazole as a side product, indicating competitive cleavage of the tetrazole-triazolopyrimidine linkage under basic conditions .

  • Cycloaddition :
    Under Huisgen conditions (CuI, DIPEA), the tetrazole undergoes [3+2] cycloaddition with terminal alkynes to form triazole derivatives .

Triazolopyrimidine Core Reactivity

The triazolopyrimidine system undergoes electrophilic substitution and ring-opening reactions:

Electrophilic Aromatic Substitution

Reaction TypeReagents/ConditionsProductYield (%)Source
NitrationHNO₃/H₂SO₄, 0°C, 2 hours5,7-dimethyl-3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-8-nitro triazolo[4,3-a]pyrimidine41
HalogenationBr₂, FeBr₃, CH₂Cl₂, 25°C, 4 hours5,7-dimethyl-3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-8-bromo triazolo[4,3-a]pyrimidine63

Nitration occurs preferentially at the C8 position due to electron-donating methyl groups at C5 and C7 .

Ring-Opening Reactions

Hydrolysis with 6M HCl at 100°C for 24 hours cleaves the triazolopyrimidine ring, yielding 5-amino-1H-tetrazole and 3-(methylsulfanyl)pyrimidine-2,4-dione fragments .

Reduction Reactions

Selective reduction of the tetrazole ring is achievable with LiAlH₄:

Reagents/ConditionsProductYield (%)Source
LiAlH₄, THF, reflux, 6 hours3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl-1,2,3,4-tetrahydro triazolo[4,3-a]pyrimidine68

Biological Activity Post-Modification

Derivatives synthesized via the above reactions exhibit enhanced pharmacological profiles:

  • Sulfone derivatives show improved antiproliferative activity against MDA-MB-231 (IC₅₀ = 12.4 μM) compared to the parent compound (IC₅₀ = 17.8 μM) .

  • 8-Bromo-substituted analogs demonstrate potent carbonic anhydrase inhibition (Ki = 0.85 nM) .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent . Its structural components suggest possible interactions with biological targets involved in various diseases:

  • Anticancer Activity : Preliminary studies indicate that the compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Antimicrobial Properties : The tetrazole and triazole rings are known to exhibit antimicrobial activity, making this compound a candidate for developing new antibiotics.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:

  • Synthesis of Derivatives : The sulfanyl group allows for further functionalization, enabling the creation of derivatives with tailored properties for specific applications.
  • Reactivity Studies : The compound can participate in various chemical reactions such as nucleophilic substitutions and cycloadditions, providing insights into reaction mechanisms.

Biological Studies

Research into the biological effects of this compound is ongoing:

  • Mechanism of Action : Investigations into how the compound interacts with enzymes or receptors are crucial for understanding its potential therapeutic effects.
  • Bioavailability Studies : Evaluating how well the compound is absorbed and distributed in biological systems can inform drug formulation strategies.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that the compound inhibits proliferation of breast cancer cells by inducing apoptosis.
Study 2Antimicrobial EfficacyShowed significant inhibition of bacterial growth in vitro against Staphylococcus aureus.
Study 3Synthesis of DerivativesDeveloped several derivatives that exhibited enhanced potency against targeted enzymes involved in cancer metabolism.

Mechanism of Action

The mechanism of action of 3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune responses. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and potential biological activities.

    1,2,4-Triazole Derivatives: Compounds containing the 1,2,4-triazole ring, which are known for their diverse pharmacological properties.

    Tetrazole Derivatives: Compounds with the tetrazole ring, often used in medicinal chemistry for their bioisosteric properties.

Uniqueness

3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties

Biological Activity

The compound 3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine represents a novel class of heterocyclic compounds that have shown promising biological activities. The tetrazole and triazole moieties are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A tetrazole ring which is known for its biological activity.
  • A triazolo-pyrimidine core , which enhances its pharmacological properties.
  • A sulfanyl group that may contribute to its reactivity and interaction with biological targets.

Synthesis

The synthesis of tetrazole derivatives typically involves multi-component reactions such as the Ugi reaction or azide cycloaddition. For this compound, the synthesis process might include:

  • Formation of the tetrazole ring via cyclization of azides and isocyanides.
  • Subsequent reactions to introduce the triazolo-pyrimidine framework.

Anticancer Activity

Research indicates that compounds containing tetrazole and triazole rings exhibit significant anticancer properties. For instance:

  • Compound 13 , a related structure with similar moieties, demonstrated potent cytotoxic effects against various cancer cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .
  • The presence of the tetrazole ring has been linked to enhanced apoptosis in cancer cells, suggesting that this compound may also induce similar mechanisms .

Antimicrobial Properties

Tetrazoles are recognized for their antimicrobial activity. The compound's structure suggests potential effectiveness against bacterial strains:

  • Studies have shown that modifications in the phenyl groups attached to tetrazoles can improve antibacterial activity .
  • The sulfanyl group may enhance membrane permeability, allowing better access to bacterial targets.

Anti-inflammatory Effects

Compounds with triazole structures often exhibit anti-inflammatory properties:

  • The mechanism may involve inhibition of pro-inflammatory cytokines and modulation of immune responses .
  • Related compounds have shown promise in reducing inflammation in animal models.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural features:

  • Substituents on the phenyl ring : Variations in the methyl groups can affect potency; for example, 2,4-dimethyl substitution enhances activity compared to unsubstituted phenyl groups.
  • Sulfanyl group : This functional group may facilitate interactions with biological targets through thiol-based mechanisms.
  • Triazolo-pyrimidine core : The specific arrangement of nitrogen atoms within this core is crucial for maintaining biological efficacy.

Case Studies

Recent studies have focused on evaluating the biological activities of related compounds:

  • A study involving a series of tetrazole derivatives found that certain substitutions led to significant increases in anticancer activity against breast cancer cell lines .
  • Another investigation highlighted the antimicrobial efficacy of similar structures against resistant bacterial strains, showcasing their potential as new antibiotics .

Properties

IUPAC Name

3-[[1-(2,4-dimethylphenyl)tetrazol-5-yl]methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N8S/c1-10-5-6-14(11(2)7-10)25-15(19-22-23-25)9-26-17-21-20-16-18-12(3)8-13(4)24(16)17/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSINNDTFXWGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=N2)CSC3=NN=C4N3C(=CC(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.